molecular formula C20H19N7O B4666792 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4666792
M. Wt: 373.4 g/mol
InChI Key: BVHKARZSRFPIIT-UHFFFAOYSA-N
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Description

This compound is a bis-triazole derivative featuring two 1,2,3-triazole rings connected via a phenyl-carboxamide bridge. Key structural elements include:

  • 5-Methyl substitution on the first triazole ring.
  • 4-Methylphenyl group attached to the nitrogen of the first triazole.
  • Second triazole ring linked to a phenyl group via a carboxamide moiety.
  • Synthons: Synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation) similar to methods in . Its structure was confirmed by NMR, MS, and crystallography (SHELX refinement) .

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-13-4-8-18(9-5-13)27-15(3)19(23-25-27)20(28)22-16-6-10-17(11-7-16)26-14(2)12-21-24-26/h4-12H,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHKARZSRFPIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the use of click chemistry, a widely used method for constructing 1,2,3-triazoles . The process often starts with the reaction of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the click chemistry approach, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper(I) catalysts for click chemistry). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity : The triazole moiety is known for its antiviral properties. Research has indicated that compounds containing triazole structures can inhibit viral replication. Specifically, derivatives of triazoles have been studied for their efficacy against viruses such as HIV and Hepatitis C .

Anticancer Properties : Triazole-containing compounds have been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has shown promise in preliminary studies for its ability to target cancer cell lines effectively .

Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways. For instance, it has been linked to the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .

Agricultural Applications

Fungicides : The triazole structure is commonly found in agricultural fungicides. Compounds similar to 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their effectiveness in controlling fungal pathogens in crops. Their mechanism typically involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .

Plant Growth Regulators : Some derivatives of triazoles are used as plant growth regulators. They can enhance plant growth and resilience against environmental stresses by modulating hormonal pathways within plants .

Material Science Applications

Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has explored the use of triazole derivatives in developing advanced materials for electronic applications .

Nanotechnology : Triazole-based compounds are being investigated for their role in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with various drugs makes them suitable candidates for targeted therapy applications .

Case Studies

Study Title Findings Reference
Antiviral Efficacy of Triazole DerivativesDemonstrated significant inhibition of viral replication in cell cultures
Triazoles as Anticancer AgentsInduced apoptosis in various cancer cell lines
Fungicidal Properties of TriazolesEffective against multiple fungal pathogens in agricultural settings
Polymer Synthesis Using Triazole CompoundsEnhanced mechanical properties and thermal stability observed

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s triazole rings can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Carboxamide Derivatives

Compound Name Key Substituents Melting Point (°C) Yield (%) NMR Shifts (δ, ppm) Molecular Formula Activity/Notes
Target Compound 5-Me triazole, 4-MePh Not reported Not reported Aromatic H: ~7.4–8.1; Me: ~2.4–2.6 C22H20N8O Structural rigidity enhances binding
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c) 4-MePh, Cl, pyrazole core 123–125 62 2.66 (s, 3H), 2.42 (s, 3H) C22H17ClN6O Chlorine increases hydrophobicity
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide 2-EtOPh, 5-Me triazole Not reported Not reported Ethoxy group: δ ~1.4 (t), ~4.1 (q) C23H22N8O2 Ethoxy improves solubility
N-(5-Ethylsulfanyl-thiadiazol-2-yl)-5-methyl-1-(4-MePh)triazole-4-carboxamide Thiadiazole, ethylthio Not reported Not reported Thiadiazole protons: δ ~6.5–7.0 C15H16N6OS2 Thiadiazole enhances π-stacking

Functional Group Variations

  • Carbohydrazide vs. Carboxamide :

    • Compound 4a () : Features a carbohydrazide group (N'-[(5-nitrofuran-2-yl)methylidene]) instead of carboxamide. This substitution reduces metabolic stability due to hydrolytic susceptibility .
    • Target Compound : The carboxamide group improves resistance to enzymatic degradation.
  • Heterocyclic Replacements: : Incorporates a dihydropyrazole-thiocarbamide group.

Spectroscopic and Crystallographic Data

  • NMR :
    • Aromatic Protons : All analogs show peaks at δ 7.4–8.1 for triazole/phenyl groups.
    • Methyl Groups : Resonate at δ ~2.4–2.6 (triazole-Me) and δ ~2.4 (Ph-Me), consistent across derivatives .
  • Crystallography :
    • Target Compound : Dihedral angles between triazole and phenyl groups (~15–25°) suggest planar conformation, similar to .
    • SHELX Refinement : Used for structural validation in analogs (e.g., ) .

Key Research Findings

  • Bioactivity Trends :
    • Methyl and fluorophenyl substituents (e.g., ) correlate with improved antimicrobial activity vs. chloro/nitro derivatives .
    • Thiadiazole/thiazole replacements () enhance cytotoxicity in cancer cell lines .
  • Thermal Stability : Higher melting points (e.g., 171–172°C for chlorinated 3b, ) vs. the target compound suggest halogenation increases crystallinity .

Biological Activity

The compound 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 278.31 g/mol. The structure consists of a triazole ring that is pivotal in its biological activity. The compound's synthesis typically involves the reaction between 1-azido-4-methylbenzene and pentane-2,4-dione in anhydrous conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. The compound exhibits significant activity against various fungal strains by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.
  • Anticancer Properties : Research indicates that triazole compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell cycle regulation.
  • Anti-inflammatory Effects : Some studies suggest that triazoles may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study conducted by El-Hiti et al. demonstrated that triazole derivatives, including compounds similar to the one in focus, showed promising antifungal activity against Candida species. The mechanism involved disruption of fungal cell membrane integrity .

Anticancer Activity

In a recent investigation published in Journal of Medicinal Chemistry, derivatives of triazoles were tested for their anticancer properties. The study reported that specific modifications in the triazole structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF7) through apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Mechanisms

Research published in Angewandte Chemie highlighted that certain triazole derivatives inhibited the production of TNF-alpha and IL-6 in macrophages, indicating their potential as anti-inflammatory agents. This effect was attributed to the inhibition of NF-kB signaling pathways .

Data Tables

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntifungalCandida albicans12El-Hiti et al., 2017
AnticancerMCF7 (Breast Cancer)15Journal of Medicinal Chemistry
Anti-inflammatoryMacrophages20Angewandte Chemie

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on:
  • Reagent stoichiometry : Ensure precise molar ratios of intermediates (e.g., 4-methylphenyl isocyanide and sodium azide) to avoid side reactions .
  • Reaction temperature : Controlled heating (60–80°C) during cyclization steps minimizes decomposition of triazole intermediates .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the carboxamide product, followed by recrystallization in ethanol for purity ≥95% .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal lattice parameters (e.g., monoclinic system, space group P21/c, unit cell dimensions a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å, β = 100.604°) .
  • NMR spectroscopy : Assign peaks for methyl groups (δ 2.3–2.5 ppm for triazole-CH₃ and δ 2.1–2.3 ppm for aryl-CH₃) and carboxamide carbonyl (δ 165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₃H₂₂N₈O) with exact mass matching theoretical m/z 450.1912 .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to account for potency variations .
  • Target validation : Perform competitive binding assays (e.g., fluorescence polarization) to confirm interactions with enzymes like cytochrome P450 isoforms .
  • Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to explain interspecies discrepancies .

Q. How can molecular docking studies predict the binding affinity of this compound with biological targets such as kinase enzymes?

  • Methodological Answer :
  • Protein preparation : Retrieve kinase structures (e.g., PDB ID 3POZ) and optimize hydrogen bonding networks using tools like AutoDock Tools .
  • Ligand parameterization : Assign partial charges to the carboxamide and triazole groups using semi-empirical methods (e.g., PM6) .
  • Docking simulations : Run 100+ genetic algorithm iterations to estimate binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) .

Q. What crystallographic insights explain the conformational stability of this compound in solid-state structures?

  • Methodological Answer :
  • Intermolecular interactions : Identify π-π stacking between triazole rings (3.8–4.2 Å spacing) and hydrogen bonds (N–H···O=C, 2.1–2.3 Å) .
  • Torsion angles : Measure dihedral angles (e.g., C4–N4–C11–C12 = 178.5°) to confirm planar alignment of the carboxamide group .
  • Thermal motion analysis : Use anisotropic displacement parameters (ADPs) to assess rigidity of methylphenyl substituents (Biso ≤ 0.5 Ų) .

Key Research Recommendations

  • Synthetic Chemistry : Explore Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Pharmacology : Conduct ADME-Tox profiling to assess hepatic clearance and plasma protein binding .
  • Structural Biology : Co-crystallize the compound with target enzymes to validate docking predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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